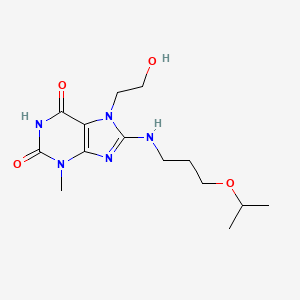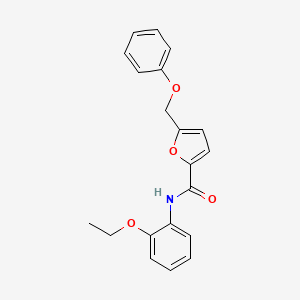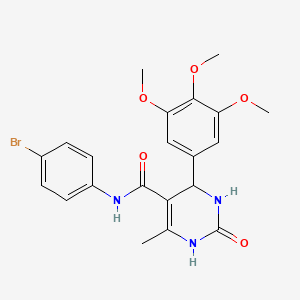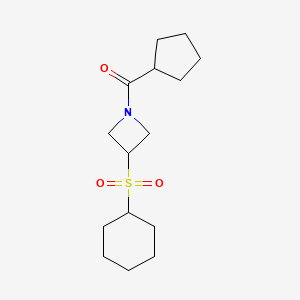![molecular formula C16H20N6O B2457513 2-((6-((3,5-ジメチルフェニル)アミノ)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)アミノ)エタノール CAS No. 897758-30-4](/img/structure/B2457513.png)
2-((6-((3,5-ジメチルフェニル)アミノ)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)アミノ)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a useful research compound. Its molecular formula is C16H20N6O and its molecular weight is 312.377. The purity is usually 95%.
BenchChem offers high-quality 2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
HIV-1 感染に対する抗レトロウイルス療法
リルピビリンは、ヒト免疫不全ウイルス 1(HIV-1)に感染した患者の治療に使用される強力な非ヌクレオシド逆転写酵素阻害剤(NNRTI)です . リルピビリンは、耐性変異に対する高い遺伝的障壁と、1 日 1 回の投与レジメン(25 mg/錠)を特徴とするため、患者にとって魅力的な選択肢となっています。 研究者はリルピビリンの合成を最適化し、収率と反応時間を改善しました .
リーシュマニア症に対する抗前鞭毛体活性
リルピビリンと構造的に関連する化合物 13 は、強力な in vitro 抗前鞭毛体活性を示します。 分子シミュレーションは、リーシュマニア症治療薬の潜在的な標的である LmPTR1 の活性部位における有利な結合を示唆しています .
抗マラリア評価
マラリアに対して直接研究されていないものの、リルピビリンの構造的特徴は、新規な抗マラリア薬の設計にインスピレーションを与える可能性があります。 研究者は、さまざまな治療分野でリパーパスするために、既存の化合物をしばしば探求します .
ジアジンアルカロイドの薬理学的応用
リルピビリンはジアジンアルカロイドファミリーに属します。これらの化合物は、DNA、RNA、香料、および香料に見られ、多様な薬理学的応用を持っています。 リルピビリンのより広範な効果を調査することで、予期せぬ利点が明らかになる可能性があります .
作用機序
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been reported to interact with a variety of targets, including tyrosine kinases . These enzymes play crucial roles in cellular processes such as growth, differentiation, and metabolism.
Mode of Action
It is likely that the compound interacts with its target(s) through its amino and pyrimidine groups, which are common structural features in many bioactive molecules .
Biochemical Pathways
Given the potential interaction with tyrosine kinases, it is plausible that the compound could influence pathways related to cell growth and differentiation .
Pharmacokinetics
It is noted that synthetic methodologies that serve molecules with improved druglikeness and adme-tox properties are of interest .
Result of Action
Based on the potential interaction with tyrosine kinases, it is plausible that the compound could influence cell growth and differentiation .
特性
IUPAC Name |
2-[[6-(3,5-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-10-6-11(2)8-12(7-10)19-16-20-14(17-4-5-23)13-9-18-22(3)15(13)21-16/h6-9,23H,4-5H2,1-3H3,(H2,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBWLGDGRFIYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=C3C=NN(C3=N2)C)NCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2457440.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one](/img/structure/B2457441.png)
![3-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2457442.png)


![N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2457446.png)

![N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide](/img/structure/B2457451.png)


